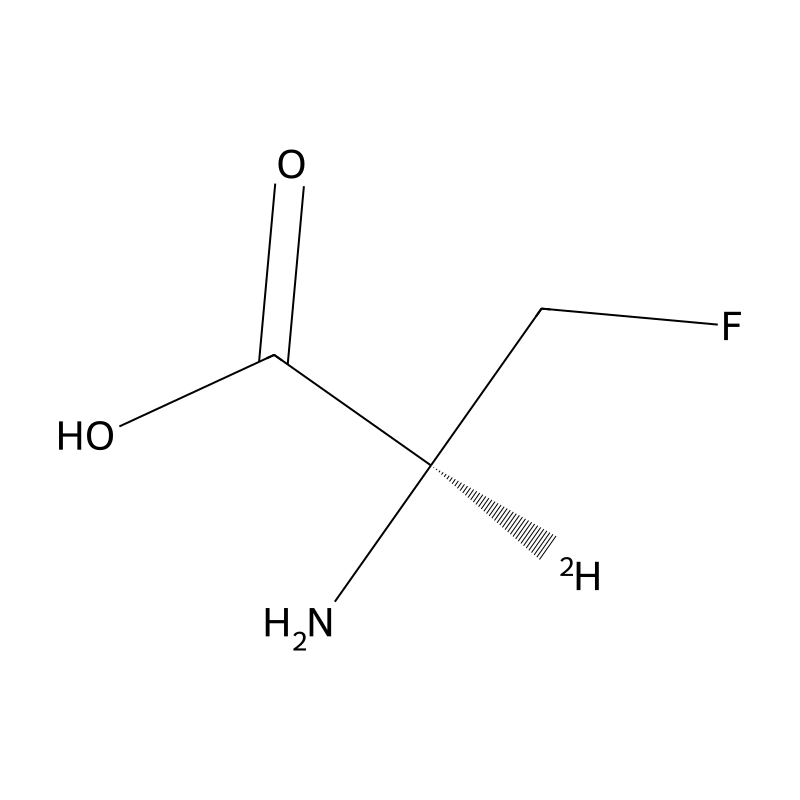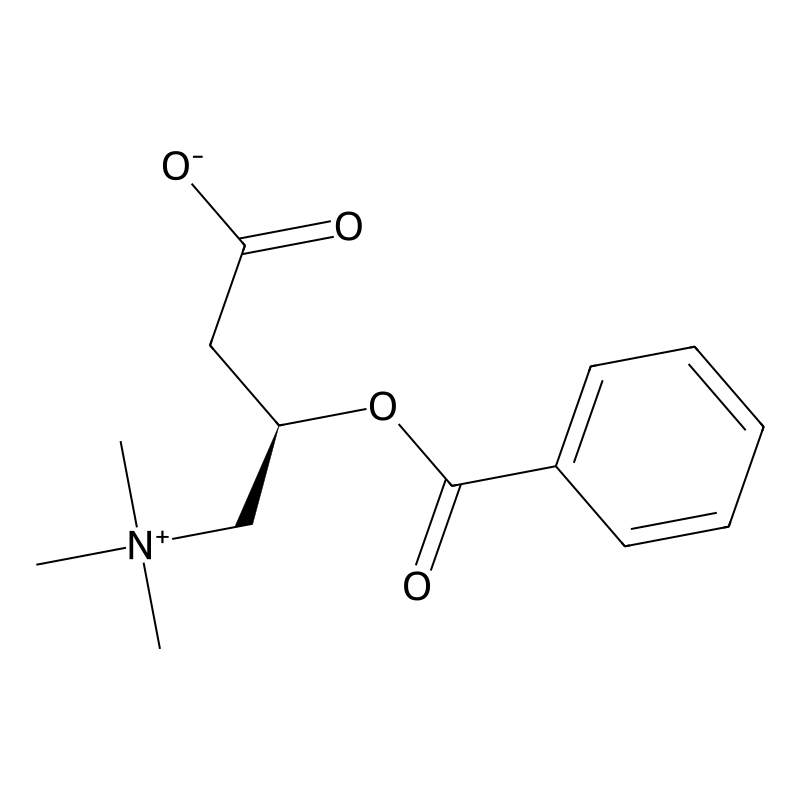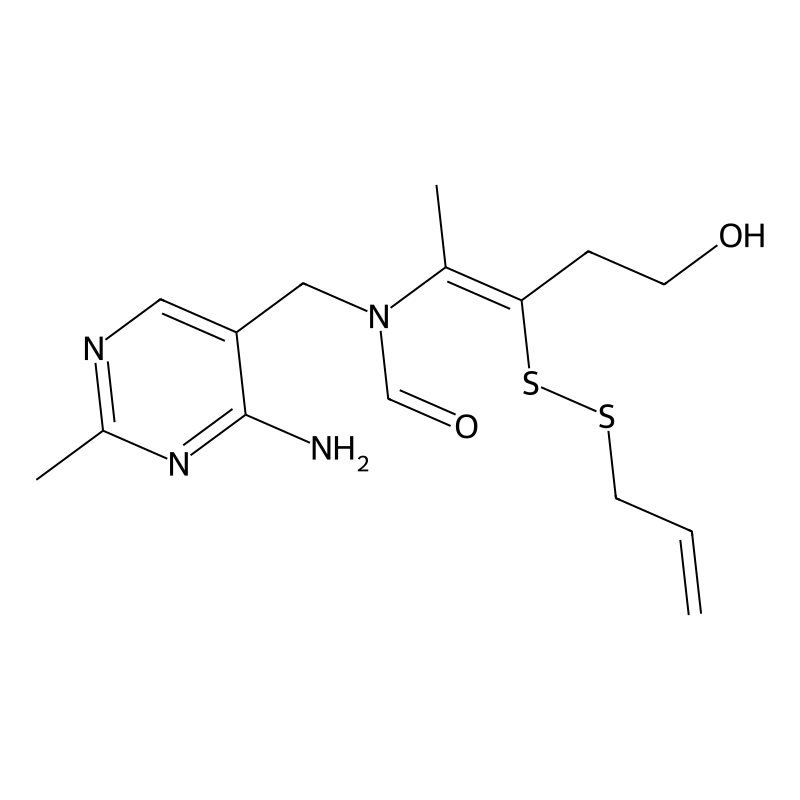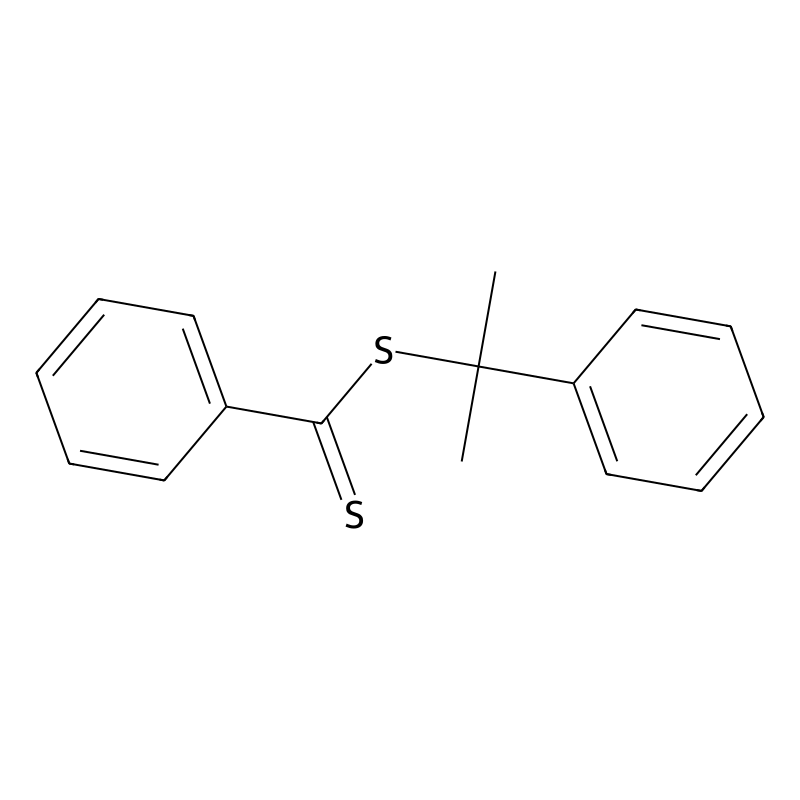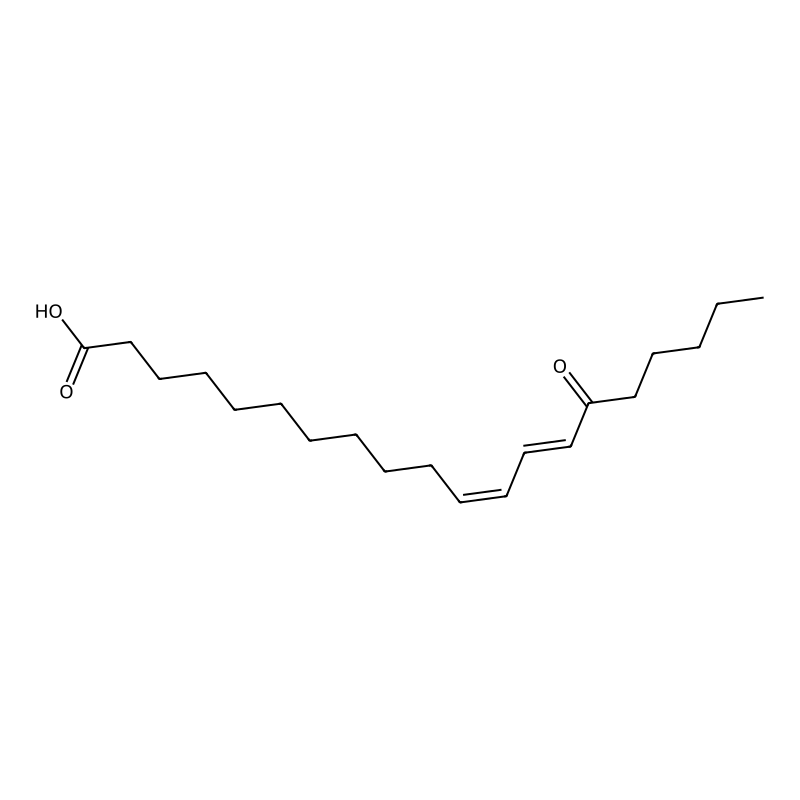3-Ethyl-1-benzothiophene-2-carboxylic acid
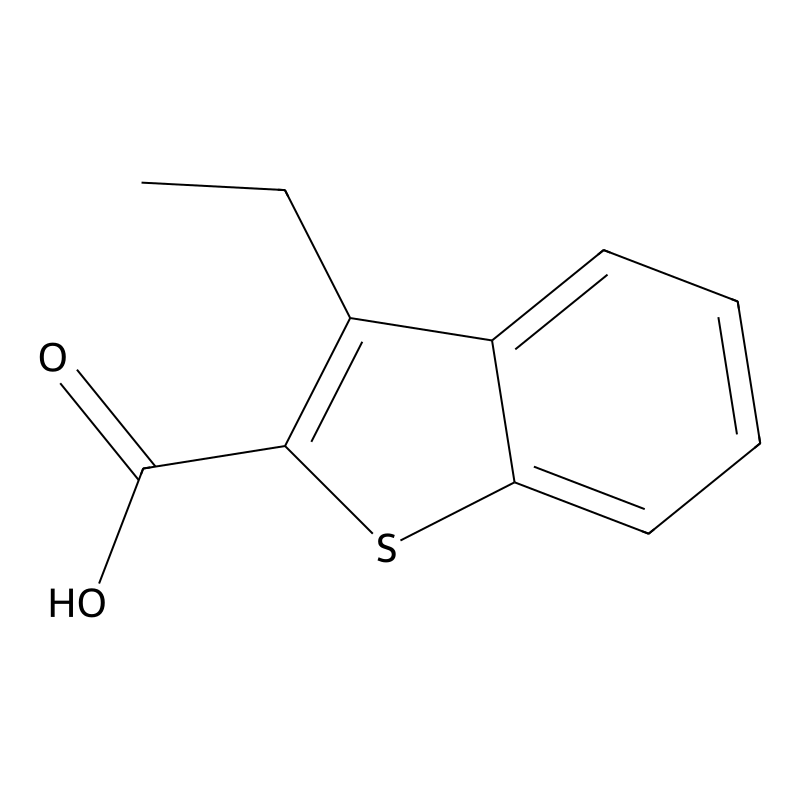
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Benzothiophene-3-carboxylic Acid Derivatives
Field: Chemistry - Organic Synthesis
Application: The synthesis of 1-benzothiophene-3-carboxylic acid derivatives is a valuable molecular scaffold for medicinal chemistry . This is evidenced by the significant number of candidate compounds selected over time for preclinical and clinical studies .
Method: The synthesis involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Heterocyclization reactions such as tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .
Results: The outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .
Thiophene Derivatives in Medicinal Chemistry
Field: Medicinal Chemistry
Application: Thiophene-based analogs, including benzothiophene derivatives, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Method: The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Natural Source and Bioactivity of Benzofuran Derivatives
Field: Pharmacology - Natural Products
Application: Benzofuran compounds, including benzothiophene derivatives, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
Method: The synthesis of benzofuran derivatives often involves complex free radical cyclization cascades .
Results: The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Thiophene Derivatives in Industrial Chemistry
Field: Industrial Chemistry - Material Science
Application: Thiophene derivatives, including benzothiophene derivatives, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Results: Thiophene-mediated molecules exhibit many properties and applications in the field of material science .
BT2 in Biochemistry
Field: Biochemistry - Enzyme Regulation
Application: BT2, a benzothiophene derivative, is known to increase cellular BCKDC activity in cultures and induce BDK degradation in mice & rats in vivo .
Method: BT2 is applied to cell cultures or administered to mice and rats .
Results: BT2 effectively upregulates tissue BCKDC activity and downregulates plasma branched-chain amino acid (BCAA) level .
One-Step Synthesis of Benzothiophenes
Application: Benzothiophenes, including “3-Ethyl-1-benzothiophene-2-carboxylic acid”, can be synthesized from aryne precursors and alkynyl sulfides .
Method: The synthesis involves a nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Results: This method allows for the synthesis of benzothiophene bearing four different aryl groups .
EBTC is an organic molecule containing a benzothiophene core, a fused aromatic ring system with one sulfur atom. An ethyl group (C2H5) and a carboxylic acid group (COOH) are attached to the core structure [].
There's limited information on the origin of EBTC. It likely appears as an intermediate or byproduct in the synthesis of other benzothiophene derivatives, which are of interest in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
EBTC possesses a rigid, planar structure due to the presence of aromatic rings. The delocalized electrons within these rings influence the reactivity of the molecule []. The electron-withdrawing carboxylic acid group can further affect the electronic properties of the molecule.

